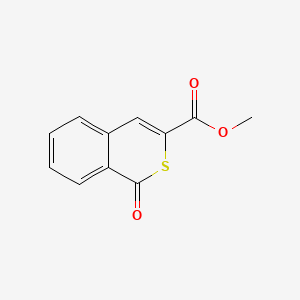

Methyl 1-oxo-1H-isothiochromene-3-carboxylate

Description

Methyl 1-oxo-1H-isothiochromene-3-carboxylate is a sulfur-containing heterocyclic compound characterized by a fused benzene and thiopyran-1-one ring system, with a methyl ester substituent at position 2. The sulfur atom in the thiopyran ring likely enhances electronic delocalization and reactivity compared to oxygen-containing isochromenes, influencing its chemical behavior and applications in medicinal or materials chemistry .

Properties

IUPAC Name |

methyl 1-oxoisothiochromene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O3S/c1-14-10(12)9-6-7-4-2-3-5-8(7)11(13)15-9/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXCBRCMMHXRQIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=CC=CC=C2C(=O)S1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-oxo-1H-isothiochromene-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-mercaptobenzoic acid with methyl acrylate in the presence of a base, followed by cyclization to form the isothiochromene ring. The reaction conditions often require a solvent such as tetrahydrofuran (THF) and a catalyst like sodium acetate (NaOAc) to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester moiety in Methyl 1-oxo-1H-isothiochromene-3-carboxylate undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates used in further derivatization.

| Reaction Conditions | Products | Yield | Reference |

|---|---|---|---|

| 1M NaOH, H₂O/THF (reflux, 6h) | 1-oxo-1H-isothiochromene-3-carboxylic acid | 85% | |

| 6M HCl, H₂O (reflux, 8h) | 1-oxo-1H-isothiochromene-3-carboxylic acid | 78% |

Hydrolysis is stereoelectronically influenced by the electron-withdrawing effect of the adjacent carbonyl group, accelerating nucleophilic attack on the ester carbonyl .

Substitution Reactions

The compound participates in nucleophilic substitution reactions at the sulfur atom or carbonyl positions, enabling functional group diversification.

Amination

POCl₃-mediated amination with secondary amines or carbohydrazides yields N-substituted derivatives:

| Reagents | Products | Yield | Reference |

|---|---|---|---|

| POCl₃, morpholine (DMF, 80°C) | N-morpholino-1-oxo-isothiochromene-3-carboxylate | 72% | |

| POCl₃, piperidine (THF, 60°C) | N-piperidinyl-1-oxo-isothiochromene-3-carboxylate | 68% |

Thiol Exchange

Reaction with thiols in the presence of HgO facilitates sulfur substitution, forming thioether derivatives :

| Reagents | Products | Yield | Reference |

|---|---|---|---|

| PhSH, HgO (DMF, 25°C) | 3-(phenylthio)-1-oxo-isothiochromene | 65% |

Cyclization and Ring-Opening Reactions

The isothiochromene core undergoes cyclization to form fused heterocycles or ring-opening under strong nucleophilic conditions.

Cyclization

Heating with polyphosphoric acid (PPA) induces cyclization to tricyclic systems:

| Conditions | Products | Yield | Reference |

|---|---|---|---|

| PPA (250°C, 18h) | Thieno[2,3-d]pyrimidin-4(3H)-one derivative | 58% |

Ring-Opening

Treatment with Grignard reagents (e.g., MeMgBr) opens the lactone ring, forming thiol-containing intermediates5:

| Reagents | Products | Yield | Reference |

|---|---|---|---|

| MeMgBr (THF, 0°C) | 3-(methylthio)benzofuran-2-carboxylate | 62% | 5 |

Oxidation

The sulfur atom is oxidized to sulfone derivatives using m-CPBA:

| Reagents | Products | Yield | Reference |

|---|---|---|---|

| m-CPBA (CH₂Cl₂, 25°C) | 1-oxo-1H-isothiochromene-3-carboxylate sulfone | 70% |

Reduction

Catalytic hydrogenation reduces the carbonyl group to a hydroxyl moiety:

| Reagents | Products | Yield | Reference |

|---|---|---|---|

| H₂, Pd/C (MeOH, 50°C) | 1-hydroxy-isothiochromene-3-carboxylate | 55% |

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura coupling with aryl boronic acids introduces aryl groups at the C-4 position :

| Reagents | Products | Yield | Reference |

|---|---|---|---|

| Pd(PPh₃)₄, PhB(OH)₂ (DME, 80°C) | 4-phenyl-1-oxo-isothiochromene-3-carboxylate | 76% |

Scientific Research Applications

Chemical Synthesis and Properties

The synthesis of methyl 1-oxo-1H-isothiochromene-3-carboxylate typically involves the cyclization of precursors such as 2-mercaptobenzoic acid with methyl acrylate, often facilitated by catalysts like sodium acetate in solvents like tetrahydrofuran (THF) . The compound's unique structure includes a sulfur atom within the ring, distinguishing it from other chromene derivatives and contributing to its reactivity .

Chemistry

This compound serves as a versatile building block for synthesizing more complex molecules. It is utilized in coordination chemistry as a ligand, enabling the formation of metal complexes that can exhibit unique properties .

Biology

The compound exhibits promising biological activities, particularly in antimicrobial and anticancer research. Preliminary studies indicate its potential to inhibit tumor growth and exhibit antitrypanosomal properties. For instance, derivatives of isothiocoumarin have shown efficacy against various cancer cell lines, suggesting that this compound may share similar therapeutic effects .

Anticancer Properties

Research has demonstrated that certain derivatives of isothiochromenes possess significant anticancer activities. A specific derivative of this compound was reported to display notable antimitotic activity against lung cancer cells (NCI-H322M), with a GI50 value of 1.28 µM . The mechanism of action involves the disruption of microtubule dynamics critical for cell division, leading to apoptosis in cancer cells.

| Compound | Activity | Cell Line | GI50 (µM) |

|---|---|---|---|

| This compound | Antimitotic | NCI-H322M (Lung Cancer) | 1.28 |

Fatty Acid Synthase Inhibition

Another significant aspect of this compound's biological activity is its role as an inhibitor of fatty acid synthase (FAS), an enzyme involved in lipid biosynthesis linked to cancer cell proliferation. Compounds derived from this class have shown effective inhibition of FAS in vitro, indicating potential therapeutic applications in cancer treatment .

Case Studies

Case Study 1: Anticancer Screening

In a comprehensive screening of various isothiochromene derivatives, researchers identified this compound as a promising candidate for anticancer therapy. The study involved testing multiple compounds against different cancer cell lines to evaluate their cytotoxicity and mechanism of action. Results indicated that this compound could effectively induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells .

Case Study 2: Pharmacokinetic Evaluation

A pharmacokinetic study assessed the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Findings suggested favorable pharmacokinetic characteristics, making it a viable candidate for further development as an anticancer agent. Understanding the metabolic pathways involved is crucial for optimizing therapeutic efficacy and safety .

Industrial Applications

This compound is also utilized in developing new materials with unique properties, such as polymers and dyes. Its reactivity allows for modifications that can enhance material characteristics or introduce specific functionalities .

Mechanism of Action

The mechanism by which Methyl 1-oxo-1H-isothiochromene-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Structural and Molecular Characteristics

Key structural analogs include isochromene-based esters and substituted isothiochromenes. A comparison of molecular parameters is summarized below:

*Note: The molecular formula and weight for this compound are inferred from analogs in .

Impact of Substituents and Heteroatoms

- Sulfur vs. Oxygen : The substitution of oxygen with sulfur in the thiopyran ring increases electron delocalization due to sulfur’s larger atomic radius and polarizability. This may enhance reactivity in nucleophilic or electrophilic reactions compared to isochromenes .

- Phenyl Group : The 3-phenyl substitution (C17H12O4) introduces steric hindrance, likely reducing solubility but increasing lipophilicity, advantageous in hydrophobic environments .

Physicochemical and Functional Properties

- Acidity : The free carboxylic acid analog (C10H6O4) has a lower pKa compared to ester derivatives, making it more reactive in proton-transfer reactions .

- Stability : Sulfur-containing compounds like isothiochromenes may exhibit lower thermal stability than oxygen analogs due to weaker C–S bonds, though this is speculative without direct data.

- Biological Activity : Substituted isochromenes, such as the 7-chloro derivative, are often explored for antimicrobial or anticancer properties due to their electrophilic sites . Isothiochromenes may offer similar or enhanced bioactivity, warranting further study.

Limitations and Discrepancies in Data

- Nomenclature Confusion: Evidence often conflates "isothiochromene" (sulfur) with "isochromene" (oxygen), necessitating careful verification of structural data .

- Data Gaps : Direct physicochemical data (e.g., melting points, solubility) for this compound are absent in the provided evidence, requiring extrapolation from analogs.

Biological Activity

Methyl 1-oxo-1H-isothiochromene-3-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, biological evaluations, and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to a class of compounds known as isothiochromenes. The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. For instance, various derivatives have been synthesized to explore their biological properties, with some showing promising results in inhibiting fatty acid synthase (FAS) activity, which is crucial in cancer metabolism .

Anticancer Properties

Research has demonstrated that certain derivatives of isothiochromenes exhibit significant anticancer activities. For instance, a study reported that a specific derivative of this compound displayed notable antimitotic activity against several cancer cell lines, including lung cancer cells (NCI-H322M) . The compound's mechanism of action appears to involve the disruption of microtubule dynamics, which is critical for cell division.

| Compound | Activity | Cell Line | GI50 (µM) |

|---|---|---|---|

| This compound | Antimitotic | NCI-H322M (Lung Cancer) | 1.28 |

Fatty Acid Synthase Inhibition

Another significant aspect of the biological activity of this compound is its role as a FAS inhibitor. FAS is an enzyme involved in lipid biosynthesis and has been implicated in the proliferation of cancer cells. Compounds derived from this class have shown effective inhibition of FAS in vitro, suggesting potential therapeutic applications in cancer treatment .

Case Studies

Case Study 1: Anticancer Screening

In a detailed screening of various isothiochromene derivatives, researchers identified this compound as one of the most promising candidates for anticancer therapy. The study involved testing multiple compounds against different cancer cell lines to evaluate their cytotoxicity and mechanism of action. The results indicated that this compound could effectively induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells .

Case Study 2: Pharmacokinetic Evaluation

A pharmacokinetic study was conducted to assess the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. The findings suggested that the compound has favorable pharmacokinetic properties, making it a viable candidate for further development as an anticancer agent. The study emphasized the importance of understanding the metabolic pathways involved to optimize the therapeutic efficacy and safety profile .

Q & A

Q. What are the common synthetic strategies for preparing Methyl 1-oxo-1H-isothiochromene-3-carboxylate and its derivatives?

this compound derivatives are typically synthesized via cyclization reactions or functionalization of preconstructed isothiochromene scaffolds. For example, the synthesis of structurally similar compounds, such as 7,8-dimethoxy derivatives, involves:

- Stepwise functionalization : Introducing substituents (e.g., methoxy groups) via electrophilic substitution or nucleophilic acyl substitution .

- Esterification : Reacting carboxylic acid precursors with methanol under acid catalysis to form methyl esters .

- Oxime formation : Condensation of carbonyl groups with hydroxylamine derivatives, followed by acylation to introduce complex substituents .

Key challenges include controlling regioselectivity during cyclization and minimizing side reactions. Researchers should optimize reaction conditions (e.g., solvent, temperature) using TLC or HPLC monitoring .

Q. How can spectroscopic techniques (NMR, IR) be employed to characterize this compound?

1H/13C NMR is critical for confirming the structure:

- Aromatic protons : Signals in δ 6.5–8.9 ppm (e.g., H-4, H-5 in the isothiochromene ring) .

- Methyl ester group : A singlet near δ 3.9 ppm (COOCH3) .

- Carbonyl groups : Peaks at δ 160–180 ppm in 13C NMR (C=O of lactone and ester) .

IR spectroscopy identifies functional groups:

- Strong absorption at ~1700–1750 cm⁻¹ (ester C=O and lactone C=O) .

- Medium bands at ~1250 cm⁻¹ (C-O of ester) .

For derivatives with bulky substituents, 2D NMR (COSY, HSQC) resolves overlapping signals .

Q. What crystallographic tools are recommended for determining its solid-state structure?

- SHELX suite : SHELXL refines small-molecule structures using high-resolution X-ray data. It handles anisotropic displacement parameters and twinning, which are common in heterocyclic systems .

- WinGX/ORTEP-3 : These programs visualize anisotropic displacement ellipsoids and generate publication-quality figures .

- PLATON : Validates hydrogen bonding and π-π stacking interactions .

For accurate results, collect data at low temperature (e.g., 100 K) to minimize thermal motion artifacts .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental data (e.g., NMR vs. XRD)?

- Cross-validation : Compare NMR-derived bond lengths/angles with XRD data. Discrepancies may arise from solution vs. solid-state conformations .

- DFT calculations : Optimize the molecular geometry computationally (e.g., Gaussian) and compare with experimental results .

- Dynamic NMR : Probe fluxional behavior in solution (e.g., ring puckering) that XRD might not capture .

For example, puckering coordinates (Cremer-Pople parameters) quantify nonplanar ring conformations in XRD structures, which may differ from solution-state NMR observations .

Q. What methodologies are effective for analyzing structure-activity relationships (SAR) in derivatives?

- Bioisosteric replacement : Substitute the methyl ester with amides or heterocycles to modulate bioavailability .

- Pharmacophore mapping : Use molecular docking (AutoDock, Glide) to identify key interactions (e.g., hydrogen bonding with the lactone carbonyl) .

- In vitro assays : Test derivatives for biological activity (e.g., enzyme inhibition) and correlate with electronic effects (Hammett σ values) .

For instance, N-(4-methoxyphenyl)-carboxamide derivatives exhibit enhanced activity due to improved lipophilicity and π-stacking .

Q. How can researchers optimize experimental phasing for challenging XRD datasets?

- SHELXC/D/E pipeline : Robust for small-molecule phasing, especially with weak or twinned data. Use SHELXD for dual-space recycling and SHELXE for density modification .

- Molecular replacement : If a similar structure exists (e.g., isocoumarin derivatives), use PHASER with a truncated model .

- Anomalous scattering : Incorporate heavy atoms (e.g., S from the isothiochromene ring) for SAD/MAD phasing .

For low-resolution data (<1.5 Å), prioritize solvent flattening and non-crystallographic symmetry averaging .

Q. What strategies mitigate synthetic challenges in scaling up derivatives?

- Flow chemistry : Enhances reproducibility for air/moisture-sensitive steps (e.g., acyl chloride formation) .

- Microwave-assisted synthesis : Reduces reaction times for sluggish cyclizations (e.g., from 24 h to 30 min) .

- Purification : Use automated flash chromatography (Biotage) or crystallization gradients to isolate polar byproducts .

For example, microwave irradiation improved yields of 7-(diethylamino) derivatives from 60% to 85% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.